molecular formula C19H18BrNO3 B214545 3-[2-(4-bromophenyl)-2-oxoethyl]-3-hydroxy-1-(propan-2-yl)-1,3-dihydro-2H-indol-2-one

3-[2-(4-bromophenyl)-2-oxoethyl]-3-hydroxy-1-(propan-2-yl)-1,3-dihydro-2H-indol-2-one

Cat. No. B214545
M. Wt: 388.3 g/mol
InChI Key: LRGQCEPWQOKMBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[2-(4-bromophenyl)-2-oxoethyl]-3-hydroxy-1-(propan-2-yl)-1,3-dihydro-2H-indol-2-one is a chemical compound that belongs to the family of indoles. It is also known as BPIQ, and it has been used in scientific research for various purposes. This compound has been synthesized using different methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 3-[2-(4-bromophenyl)-2-oxoethyl]-3-hydroxy-1-(propan-2-yl)-1,3-dihydro-2H-indol-2-one is not fully understood. However, studies have shown that it can induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit the activity of certain enzymes such as topoisomerase I and II, which are involved in DNA replication and repair. Furthermore, it has been reported to generate reactive oxygen species (ROS) and cause oxidative stress in cancer cells.
Biochemical and Physiological Effects:
3-[2-(4-bromophenyl)-2-oxoethyl]-3-hydroxy-1-(propan-2-yl)-1,3-dihydro-2H-indol-2-one has been shown to have various biochemical and physiological effects. It has been reported to induce DNA damage and inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to have antioxidant properties and protect against oxidative stress in certain cell types. Additionally, it has been reported to have anti-inflammatory activity and inhibit the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

The advantages of using 3-[2-(4-bromophenyl)-2-oxoethyl]-3-hydroxy-1-(propan-2-yl)-1,3-dihydro-2H-indol-2-one in lab experiments include its potential as a potent anticancer agent and its ability to act as a fluorescent probe for metal ion detection. However, its limitations include its low solubility in water and its potential toxicity to normal cells.

Future Directions

There are several future directions for the study of 3-[2-(4-bromophenyl)-2-oxoethyl]-3-hydroxy-1-(propan-2-yl)-1,3-dihydro-2H-indol-2-one. One direction is to investigate its potential as a photosensitizer in photodynamic therapy. Another direction is to study its effects on different cancer cell lines and explore its potential as a combination therapy with other anticancer agents. Additionally, further studies are needed to understand its mechanism of action and its potential toxicity to normal cells.

Synthesis Methods

The synthesis of 3-[2-(4-bromophenyl)-2-oxoethyl]-3-hydroxy-1-(propan-2-yl)-1,3-dihydro-2H-indol-2-one has been reported in the literature using different methods. One of the most common methods involves the reaction of 4-bromobenzaldehyde, isatin, and isopropyl alcohol in the presence of a catalyst such as piperidine or pyridine. The reaction mixture is heated under reflux for several hours, and the product is obtained after purification by column chromatography or recrystallization.

Scientific Research Applications

3-[2-(4-bromophenyl)-2-oxoethyl]-3-hydroxy-1-(propan-2-yl)-1,3-dihydro-2H-indol-2-one has been used in scientific research for various purposes. It has been studied as a potential anticancer agent, and its mechanism of action has been investigated. It has also been used as a fluorescent probe for the detection of metal ions such as copper and iron in biological samples. Additionally, it has been studied for its potential use as a photosensitizer in photodynamic therapy.

properties

Product Name

3-[2-(4-bromophenyl)-2-oxoethyl]-3-hydroxy-1-(propan-2-yl)-1,3-dihydro-2H-indol-2-one

Molecular Formula

C19H18BrNO3

Molecular Weight

388.3 g/mol

IUPAC Name

3-[2-(4-bromophenyl)-2-oxoethyl]-3-hydroxy-1-propan-2-ylindol-2-one

InChI

InChI=1S/C19H18BrNO3/c1-12(2)21-16-6-4-3-5-15(16)19(24,18(21)23)11-17(22)13-7-9-14(20)10-8-13/h3-10,12,24H,11H2,1-2H3

InChI Key

LRGQCEPWQOKMBR-UHFFFAOYSA-N

SMILES

CC(C)N1C2=CC=CC=C2C(C1=O)(CC(=O)C3=CC=C(C=C3)Br)O

Canonical SMILES

CC(C)N1C2=CC=CC=C2C(C1=O)(CC(=O)C3=CC=C(C=C3)Br)O

Origin of Product

United States

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